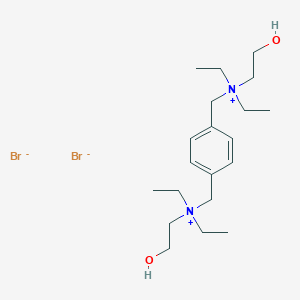
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (p-phenylenedimethylene)bis(diethyl(2-hydroxyethyl)-, dibromide, also known as ethidium bromide, is a fluorescent intercalating agent commonly used in molecular biology research. It is widely used to stain DNA and RNA in agarose gel electrophoresis to visualize the bands under UV light. Ethidium bromide is a small molecule that can intercalate between the base pairs of DNA and RNA, which results in a significant increase in fluorescence intensity.
作用機序
Ethidium bromide intercalates between the base pairs of DNA and RNA, causing a significant increase in fluorescence intensity. This is due to the fact that AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is a planar molecule that can stack on top of the base pairs and disrupt the hydrogen bonding between them. This results in a distortion of the DNA or RNA helix, which causes an increase in fluorescence intensity. The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
生化学的および生理学的効果
Ethidium bromide is a mutagenic and carcinogenic compound, and its use should be handled with care. It can cause DNA damage and mutations, which can lead to cancer and other diseases. Ethidium bromide can also cause skin irritation and respiratory problems if it is inhaled or comes into contact with the skin. Therefore, it is important to follow proper safety protocols when handling AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide.
実験室実験の利点と制限
One of the main advantages of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is its ability to stain DNA and RNA in agarose gel electrophoresis. It is a simple and cost-effective method for visualizing nucleic acids. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide has several limitations. It is a mutagenic and carcinogenic compound, and its use should be handled with care. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide cannot distinguish between single-stranded and double-stranded DNA or RNA, and it cannot detect small fragments of nucleic acids.
将来の方向性
There are several future directions for the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in molecular biology research. One potential direction is the development of safer alternatives to AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide for staining DNA and RNA in agarose gel electrophoresis. Another direction is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in the study of DNA-protein interactions and chromatin structure. Ethidium bromide can also be used in the detection of SNPs and in the study of genetic variation. Finally, the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide in fluorescence microscopy can be further developed to visualize DNA in live cells.
合成法
Ethidium bromide can be synthesized by the reaction of p-phenylenediamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with bromine to yield AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide. The chemical structure of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is shown below:
科学的研究の応用
Ethidium bromide is widely used in molecular biology research for staining DNA and RNA in agarose gel electrophoresis. It is also used in fluorescence microscopy to visualize DNA in live cells. In addition, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE bromide is used in the detection of single nucleotide polymorphisms (SNPs) and in the study of DNA-protein interactions. Ethidium bromide is a versatile tool for studying DNA and RNA, and its use has contributed to many important discoveries in molecular biology.
特性
CAS番号 |
101710-61-6 |
|---|---|
製品名 |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE |
分子式 |
C20H38Br2N2O2 |
分子量 |
498.3 g/mol |
IUPAC名 |
[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide |
InChI |
InChI=1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
YMHJSUFHNFPYCG-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
正規SMILES |
CC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CC)CCO.[Br-].[Br-] |
同義語 |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



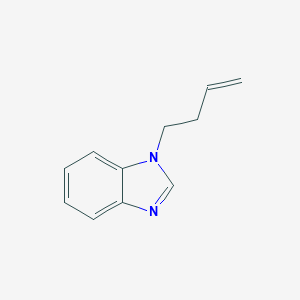
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
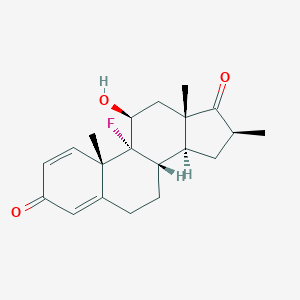


![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
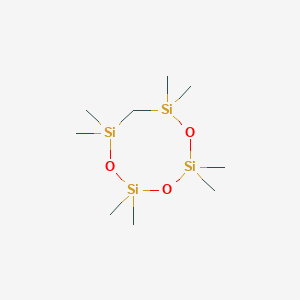
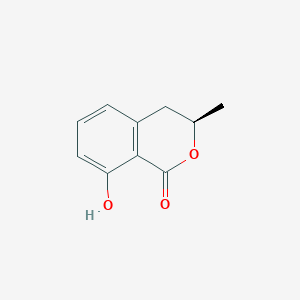
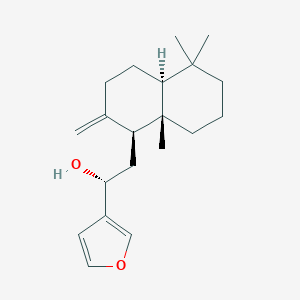
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

